2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid
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Overview
Description
2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid is a fluorinated derivative of fluorescein. This compound is known for its unique structural features, which include a spirocyclic framework and multiple functional groups. It is primarily used as a fluorescent dye in various scientific applications due to its excellent photostability and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-difluorobenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2’,7’-Difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in cell imaging and fluorescence microscopy to study cellular processes and structures.
Medicine: Utilized in diagnostic assays and as a marker in biomedical research.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial products.
Mechanism of Action
The mechanism of action of 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the presence of conjugated double bonds and the spirocyclic structure, which allows for efficient energy transfer and emission. The compound interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking, which enhance its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacks the fluorine atoms.
Rhodamine: Another fluorescent dye with a different core structure but similar applications.
2’,7’-Dichlorofluorescein: A chlorinated derivative of fluorescein with distinct fluorescence properties.
Uniqueness
The presence of fluorine atoms in 2’,7’-difluoro-3’,6’-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthene]-6-carboxylic acid enhances its photostability and fluorescence intensity compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and long-term stability .
Properties
Molecular Formula |
C21H10F2O7 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C21H10F2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) |
InChI Key |
URGWCTFNFHTVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O |
Origin of Product |
United States |
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